"6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine" molecular weight
"6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine" molecular weight
Technical Profile: 6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine [1][2]
Executive Summary
6-Chloro-N-(2-methoxyethyl)-4-pyrimidinamine (CAS: 503610-76-2) is a critical pyrimidine-based heterocyclic building block used extensively in medicinal chemistry.[1][2] It serves as a primary scaffold for the development of small molecule kinase inhibitors, particularly targeting EGFR (Epidermal Growth Factor Receptor) and JAK (Janus Kinase) pathways. Its structural utility lies in the differentiated reactivity of the C4 and C6 positions; the introduction of the 2-methoxyethylamino group at C4 modulates solubility and lipophilicity, while the remaining C6-chlorine atom provides a versatile handle for further functionalization via Suzuki-Miyaura coupling or secondary nucleophilic substitutions (
Physicochemical Identity & Molecular Weight Analysis
The precise molecular weight and isotopic distribution are fundamental for identity confirmation in high-throughput screening (HTS) and quality control.
| Property | Value | Notes |
| IUPAC Name | 6-chloro-N-(2-methoxyethyl)pyrimidin-4-amine | Also referred to as 4-chloro-6-(2-methoxyethylamino)pyrimidine |
| CAS Number | 503610-76-2 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight (Average) | 187.63 g/mol | Based on standard atomic weights |
| Monoisotopic Mass | 187.0512 Da | For |
| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity, good membrane permeability |
| H-Bond Donors/Acceptors | 1 / 4 | Favorable for kinase hinge binding |
Mass Spectrometry Logic: Isotopic Pattern
Due to the presence of a single chlorine atom, the mass spectrum will display a characteristic 3:1 ratio between the molecular ion
-
M+H (
): 188.05 Da (100% relative abundance) -
M+2+H (
): 190.05 Da (~32% relative abundance)
Figure 1: Predicted Mass Spectrometry Isotopic Distribution pattern driven by natural Chlorine abundance.
Synthetic Pathway & Experimental Protocol
The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (
Reaction Mechanism
The 2-methoxyethylamine acts as the nucleophile, attacking the electron-deficient C4/C6 position of the pyrimidine ring. The reaction is facilitated by a non-nucleophilic base (TEA or DIPEA) to scavenge the generated HCl.
Figure 2: Synthetic workflow for the mono-amination of 4,6-dichloropyrimidine.
Step-by-Step Protocol
Note: This protocol is designed for a 10 mmol scale.
-
Preparation: Dissolve 4,6-dichloropyrimidine (1.49 g, 10.0 mmol) in Ethanol or Isopropanol (15 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Mix 2-methoxyethylamine (0.75 g, 10.0 mmol) with Triethylamine (TEA) (1.5 mL, 11.0 mmol). Add this mixture dropwise to the pyrimidine solution over 15 minutes. Critical: Slow addition prevents the formation of the di-substituted byproduct.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1][4][5]
-
Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) and Brine (15 mL).
-
Purification: Dry the organic layer over
, filter, and concentrate. If necessary, purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).[1] -
Validation: Product should appear as a white to off-white solid or pale oil.[1] Confirm identity via
-NMR (Characteristic methoxy singlet ~3.3 ppm, pyrimidine singlets ~6.5 ppm and ~8.3 ppm).
Application in Drug Discovery
This compound is a "privileged scaffold."[6] The remaining chlorine atom at position 6 is electronically activated for a second substitution, allowing researchers to construct complex, asymmetric kinase inhibitors.
SAR (Structure-Activity Relationship) Logic:
-
C4-Amino Chain: The methoxyethyl group often projects into the solvent-exposed region of the kinase ATP-binding pocket, improving water solubility and pharmacokinetic (PK) properties.
-
C6-Chlorine: Serves as the electrophile for coupling with aryl boronic acids (Suzuki) or anilines (Buchwald/SNAr) to target the hydrophobic back pocket of the enzyme.
Figure 3: Divergent synthesis strategy utilizing the C6-chlorine handle for library generation.
References
-
GuideChem. (n.d.). Compound Summary for CAS 503610-76-2. Retrieved from
-
BenchChem. (2025).[7] Technical Guide to the Synthesis of Pyrimidine Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery. Retrieved from
-
MDPI. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine. Retrieved from
Sources
- 1. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]
- 2. 页面加载中... [china.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
